3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a propan-2-yl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of a corresponding benzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation, where the benzaldehyde is treated with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a borylation reaction. This can be achieved by reacting the benzaldehyde derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the dioxaborolane moiety acts as a boron source, which reacts with palladium to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
The uniqueness of 3-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
CAS No. |
1112210-94-2 |
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Molecular Formula |
C16H23BO3 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H23BO3/c1-11(2)13-7-12(10-18)8-14(9-13)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |
InChI Key |
AUMXIZNKENTJFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)C)C=O |
Purity |
95 |
Origin of Product |
United States |
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